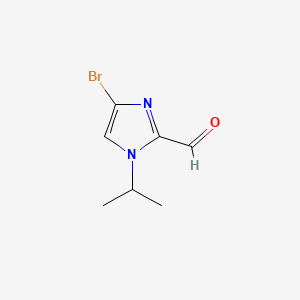

4-bromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde

Description

4-Bromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde is a heterocyclic compound featuring an imidazole core substituted with a bromine atom at position 4, an isopropyl (propan-2-yl) group at position 1, and a carbaldehyde moiety at position 2. This structure confers unique electronic and steric properties:

- Isopropyl group: A bulky substituent that increases steric hindrance, affecting solubility and intermolecular interactions .

- Carbaldehyde: A reactive functional group enabling participation in condensation reactions (e.g., Schiff base formation) and serving as a synthetic handle for further derivatization .

The compound is primarily utilized in pharmaceutical and materials research as a precursor for bioactive molecules or catalysts .

Properties

Molecular Formula |

C7H9BrN2O |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

4-bromo-1-propan-2-ylimidazole-2-carbaldehyde |

InChI |

InChI=1S/C7H9BrN2O/c1-5(2)10-3-6(8)9-7(10)4-11/h3-5H,1-2H3 |

InChI Key |

OXRGDQYRHVZHQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(N=C1C=O)Br |

Origin of Product |

United States |

Preparation Methods

a. Electrophilic Aromatic Substitution: 4-Bromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde can be synthesized by adding a bromine atom to 1-(propan-2-yl)-1H-imidazole-2-carboxylic acid through electrophilic aromatic substitution. The reaction involves treating the acid with bromine and mercuric oxide, resulting in a mixture of 2- and 4-isomers. Fractional crystallization isolates the desired 4-isomer .

b. Nitrile Hydrolysis: An alternative method involves condensing 4-bromobenzyl bromide with sodium cyanide in ethanol to form the nitrile. Subsequent hydrolysis with sodium hydroxide converts the nitrile to 4-bromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution under controlled conditions. This reactivity enables the synthesis of derivatives for pharmaceutical and materials science applications.

Key reactions and conditions:

Mechanistic insights:

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and stabilize transition states.

-

Base selection (e.g., K₂CO₃) neutralizes HBr byproducts, driving the reaction to completion .

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings with boronic acids, enabling aryl/heteroaryl functionalization.

Optimized protocol:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: Na₂CO₃ (2 equiv)

-

Solvent: DME/H₂O (4:1)

-

Temperature: 90°C, 12 h

Example products:

Oxidation and Reduction of the Aldehyde Group

The aldehyde moiety undergoes targeted transformations to yield functionalized derivatives.

Oxidation

-

Reagent: KMnO₄ in acidic H₂O (0°C → RT)

-

Product: 4-Bromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid

-

Yield: 88%

Reduction

-

Reagent: NaBH₄ in EtOH (0°C, 2 h)

-

Product: 4-Bromo-1-(propan-2-yl)-1H-imidazole-2-methanol

-

Yield: 94%

Comparison of reducing agents:

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaBH₄ | EtOH | 0°C | 94 |

| LiAlH₄ | THF | –10°C | 96 |

| H₂ (Pd/C) | MeOH | RT | 52 |

Cyclization and Condensation Reactions

The aldehyde group facilitates cyclocondensation with amines or hydrazines to form heterocycles.

Example:

-

Reaction with hydrazine:

Applications:

Regioselective Functionalization Challenges

Competing reactivities between the bromine and aldehyde groups require careful optimization:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the imidazole framework. 4-Bromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde has shown significant activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 µg/mL |

| Candida albicans | 15.6 µg/mL |

| Escherichia coli | 0.30 µg/mL |

The introduction of bromine into the imidazole structure has been associated with enhanced antimicrobial efficacy, as evidenced by a study where derivatives exhibited increased activity against resistant strains of bacteria and fungi .

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example:

- Cyclooxygenase (COX) Inhibition : Compounds similar to 4-bromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde have demonstrated selective inhibition of COX enzymes, which are critical mediators in inflammation .

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 4-Bromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde | 40% | 75% |

This inhibition suggests potential applications in anti-inflammatory therapies.

Therapeutic Potential

The compound's structural features allow it to interact with various biological targets, indicating potential therapeutic applications:

- Antimicrobial Agents : Its ability to combat resistant bacterial strains positions it as a candidate for developing new antibiotics.

- Anti-inflammatory Drugs : Given its COX inhibition profile, it could serve as a basis for anti-inflammatory medications.

- Anticancer Activity : Preliminary studies suggest that derivatives of imidazole compounds exhibit cytotoxic effects against cancer cell lines, making them candidates for further investigation in cancer therapy .

Case Studies

Several case studies have documented the efficacy of 4-bromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde in various applications:

Antimicrobial Efficacy

A study published in ACS Omega evaluated multiple imidazole derivatives, including this compound, revealing significant antimicrobial activity linked to structural modifications .

Anti-inflammatory Mechanisms

Research conducted by Sivaramakarthikeyan et al. demonstrated that imidazole derivatives could effectively reduce inflammation in animal models without severe side effects .

Cytotoxicity Profiles

A comparative analysis indicated that compounds with bromine substitutions exhibited enhanced anticancer activity across different cancer cell lines .

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

1-Benzyl-4-chloro-2-(4-bromophenyl)-1H-imidazole-5-carbaldehyde ()

- Substituents : Chlorine (position 4), bromophenyl (position 2), benzyl (position 1), and carbaldehyde (position 5).

- Comparison: The bromophenyl group enhances π-π stacking interactions, unlike the isopropyl group in the target compound, which prioritizes steric bulk over aromatic interactions.

1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde ()

- Substituents : Methyl (position 1), trifluoromethyl (position 5), and carbaldehyde (position 2).

- Comparison: The trifluoromethyl group is strongly electron-withdrawing, creating a more electron-deficient imidazole ring than bromine. This enhances electrophilic reactivity at the carbaldehyde group.

Reactivity and Functional Group Behavior

4-Bromo-1-(4-fluorophenyl)-1H-imidazole ()

- Substituents : Bromine (position 4), fluorophenyl (position 1).

- Comparison: Lacks the carbaldehyde group, limiting its utility in condensation reactions. Bromine’s presence may enhance halogen bonding in crystal packing, as observed in SHELX-refined structures .

N-(3-((1H-Indol-1-yl)methyl)benzyl)-4-bromo-1H-pyrrole-2-carboxamide ()

- Substituents : Bromine (pyrrole ring), carboxamide, and indole-benzyl groups.

- Comparison :

Melting Points

- 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (): Melting point 129–130°C. The sulfonamide and aromatic groups contribute to higher thermal stability .

- Compound 53 (): Melting point 200–202°C, attributed to strong intermolecular hydrogen bonds from the carboxamide group .

Biological Activity

4-Bromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde is a synthetic compound belonging to the imidazole family, characterized by its unique structural features which include a bromine atom and a propan-2-yl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of 4-bromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde is , with a molecular weight of approximately 202.05 g/mol. Its structure enables interactions with various biological targets, making it a subject of interest for drug development.

Biological Activity Overview

Research into the biological activity of 4-bromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde has revealed several key areas of activity:

Antimicrobial Properties

Studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-bromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde have shown activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest potent antibacterial effects, particularly against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that imidazole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, similar compounds have demonstrated IC50 values in the low micromolar range against cervical and breast cancer cell lines . The ability to modulate pathways involved in cell proliferation makes this compound a candidate for further anticancer studies.

The biological activity of 4-bromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde can be attributed to several mechanisms:

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. Its interaction with cytochrome P450 enzymes is notable, as it can alter drug metabolism and influence pharmacokinetics .

Cell Signaling Modulation

The compound has been shown to affect cell signaling pathways, potentially through the modulation of transcription factors that regulate gene expression related to cell growth and apoptosis .

Case Studies

Several case studies highlight the biological activity of imidazole derivatives:

- Antibacterial Activity : A study demonstrated that a related imidazole derivative effectively inhibited bacterial growth in vitro, with significant activity noted against resistant strains .

- Anticancer Evaluation : In vitro assays indicated that another derivative exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic window .

Comparative Analysis

The following table summarizes key features and biological activities of selected imidazole derivatives:

| Compound Name | Structure Features | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|---|

| 4-Bromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde | Bromine substitution; aldehyde group | Moderate (0.5 - 10 μg/mL) | Low μM range |

| 5-Nitroimidazole | Nitro substitution; no aldehyde | High (0.0039 - 0.025 mg/mL) | Moderate (10 - 50 μM) |

| 4-Methylimidazole | Methyl substitution; lacks halogen | Low (10 - 20 μg/mL) | High (>50 μM) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-1-(propan-2-yl)-1H-imidazole-2-carbaldehyde?

- The synthesis of imidazole carbaldehydes often involves palladium-catalyzed hydrogenation or Raney nickel to avoid dehalogenation (critical for retaining bromo substituents). For example, hydrogenation of intermediates like isoxazole derivatives in ethanol/water mixtures can yield formyl-imidazoles, with yields improved by optimizing base (NaOH) and temperature (45°C) . Manganese(IV) oxide in dichloromethane has also been effective for oxidizing imidazole derivatives to carbaldehydes (85% yield) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : and NMR are essential for confirming the aldehyde proton (~9-10 ppm) and bromo/isopropyl substituents. For example, NMR of similar imidazole derivatives shows distinct signals for aromatic protons and alkyl groups .

- Mass Spectrometry : HRMS (ESI) validates molecular weight and isotopic patterns (e.g., bromine’s doublet) .

- X-ray Crystallography : SHELX software is widely used for resolving crystal structures, particularly for verifying substituent positioning and hydrogen bonding .

Q. How does the aldehyde group influence reactivity in further derivatization?

- The aldehyde moiety enables nucleophilic additions (e.g., oxime formation via reaction with hydroxylamine) or condensations (e.g., Schiff base synthesis). In related compounds, oxime derivatives were synthesized in 47–75% yields under extended reaction times (24 h) . Coupling with thiazole or triazole groups via amide bonds is also feasible, as demonstrated in phenoxymethylbenzoimidazole derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields during scale-up?

- Contradictions often arise from solvent polarity, catalyst loading, or temperature. For example, replacing ethanol with water increased intermediate yields in hydrogenation by reducing side reactions . Systematic optimization (e.g., Design of Experiments) is recommended to identify critical variables.

Q. What strategies minimize dehalogenation during catalytic hydrogenation?

- Palladium on carbon may cause hydrodehalogenation of bromo groups. Switching to Raney nickel preserves halogenated intermediates, as shown in the synthesis of 2-(4-chlorophenyl)-4-formylimidazole (92% yield without dechlorination) .

Q. How can hydrogen bonding patterns impact crystallization and stability?

- Graph set analysis (Etter’s formalism) reveals directional hydrogen-bonding networks. For imidazole derivatives, N–H···O and C–H···Br interactions often stabilize crystal lattices. Such patterns influence solubility and polymorph formation, critical for reproducibility .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking studies (e.g., AutoDock) can model binding poses. For example, imidazole-thiazole hybrids showed specific interactions with enzyme active sites, validated by 2D NMR (HMBC) to confirm proximity between protons and target residues .

Q. How do steric effects from the isopropyl group affect regioselectivity in cross-coupling reactions?

- The bulky isopropyl substituent may hinder electrophilic substitution at the imidazole C4/C5 positions. Steric maps (e.g., using DFT calculations) help predict reactive sites. In decarboxylative alkylation, steric hindrance was mitigated using Ru catalysts under mild conditions .

Methodological Notes

- Synthetic Protocols : Prioritize Raney nickel over Pd/C for bromo-retentive hydrogenation .

- Crystallography : Use SHELXL for refining structures against high-resolution data to resolve disorder in isopropyl groups .

- Data Reproducibility : Report solvent polarity (e.g., HFIP/DCE mixtures) and catalyst ratios explicitly, as minor changes significantly alter yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.